molecular formula C13H14O3 B8498397 Ethyl (4E)-3-oxo-5-phenylpent-4-enoate

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate

Cat. No. B8498397
M. Wt: 218.25 g/mol
InChI Key: KNUYHVRRBLEIHT-UHFFFAOYSA-N
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Patent
US04761503

Procedure details

A solution of 0.020 moles of titanium tetrachloride in 15 ml of carbon tetrachloride was added to a cold (0°) solution of 0.015 moles of ethyl acetoacetate in 75 ml of tetrahydrofuran. After the mixture was stirred for 15 minutes, a solution of 0.060 mole of triethylamine in 15 ml of tetrahydrofuran was added dropwise over five minutes. After the mixture was stirred an additional 15 minutes, a solution of 0.015 moles of benzaldehyde in 15 ml of tetrahydrofuran was added over 10 minutes. The reaction mixture was then stirred for 20 hours, after which the title compound was isolated by the extraction and chromatography methods described in Example 1. The material prepared by this procedure was identical to that prepared by the method of Example 1, as indicated by the reverse phase chromatographic method described in Example 2.
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.015 mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.015 mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0.02 mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(N(CC)CC)C.[CH:17](=O)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(Cl)(Cl)(Cl)Cl.O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl>[O:4]=[C:3]([CH:5]=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.015 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.015 mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.02 mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred an additional 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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